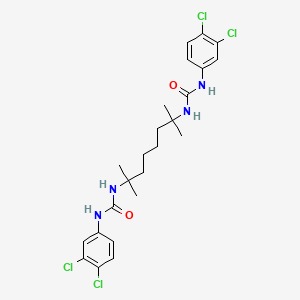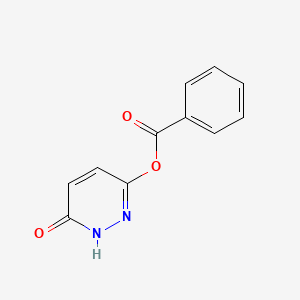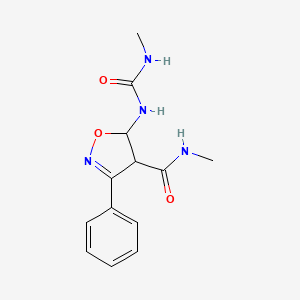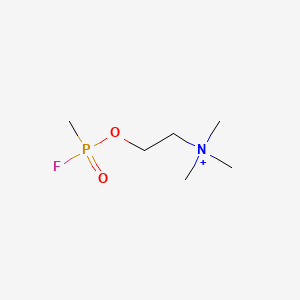
Urea, 1,1'-(1,1,6,6-tetramethylhexamethylene)bis(3,3'-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- typically involves the reaction of dimethylamine with phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a metabolite in cancer metabolism.
Medicine: Explored for its therapeutic potential and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and participate in various intermolecular interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylurea: A similar compound with a simpler structure, used as a solvent and reagent in organic synthesis.
N,N-Dimethylformamide: Another related compound, widely used as a solvent in chemical reactions.
Uniqueness
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
102584-84-9 |
|---|---|
Molecular Formula |
C24H30Cl4N4O2 |
Molecular Weight |
548.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[7-[(3,4-dichlorophenyl)carbamoylamino]-2,7-dimethyloctan-2-yl]urea |
InChI |
InChI=1S/C24H30Cl4N4O2/c1-23(2,31-21(33)29-15-7-9-17(25)19(27)13-15)11-5-6-12-24(3,4)32-22(34)30-16-8-10-18(26)20(28)14-16/h7-10,13-14H,5-6,11-12H2,1-4H3,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
JPBGDWABSKNNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15197418.png)






